Proansamycin B
描述
Proansamycin B is a critical macrocyclic intermediate in the biosynthesis of rifamycin antibiotics, primarily isolated from Amycolatopsis mediterranei mutants such as strain F1/24 and S699 ΔPM::rifR+rif-orf19 . Structurally, it features a 24-membered ansa chain derived from a polyketide synthase (PKS) pathway initiated by 3-amino-5-hydroxybenzoic acid (AHBA) and extended via methylmalonyl-CoA units . Proansamycin B is a precursor in a shunt pathway leading to 8-deoxy-rifamycin B, diverging from the canonical rifamycin B pathway . Its derivatives exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and cytotoxic effects on cancer cell lines, with MIC values ranging from 8–128 µg/mL and IC50 values as low as 2.3 µM .
属性
分子式 |
C35H45NO9 |
|---|---|
分子量 |
623.7 g/mol |
IUPAC 名称 |
(7E,9S,10S,11R,12R,13R,14R,15R,16S,17S,18E,20Z)-4,10,12,14,16-pentahydroxy-3,7,9,11,13,15,17,21-octamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-6,22,26,28-tetrone |
InChI |
InChI=1S/C35H45NO9/c1-15-10-9-11-16(2)35(45)36-24-14-25(37)26-23(34(24)44)13-19(5)31(41)27(26)30(40)18(4)12-17(3)29(39)21(7)33(43)22(8)32(42)20(6)28(15)38/h9-15,17,20-22,28-29,32-33,38-39,41-43H,1-8H3,(H,36,45)/b10-9+,16-11-,18-12+/t15-,17-,20+,21+,22+,28-,29-,32+,33+/m0/s1 |
InChI 键 |
VSPVHUGKIRWWKU-YKHDVKJESA-N |
手性 SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C/[C@@H]([C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)O)C)/C)O)C)/C |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C(C(C(C(C1O)C)O)C)O)C)O)C)C)O)C)C |
同义词 |
proansamycin B |
产品来源 |
United States |
相似化合物的比较
Structural Comparisons
Proansamycin B shares a core ansa macrocycle with other rifamycins but differs in post-PKS modifications. Key structural distinctions include:
Key Observations :
- C-8 Hydroxylation : Proansamycin B lacks the C-8 hydroxyl group present in proansamycin X and rifamycin W, a critical difference that redirects biosynthesis toward 8-deoxy derivatives .
- Oxidative Modifications : Proansamycin B derivatives (e.g., compounds 8 and 9) form hemiketal rings via C-20/C-23 oxidations, unlike rifamycin W’s olefinic backbone .
Bioactivity Profiles
Notable Trends:
常见问题
Q. What is the biosynthetic pathway of Proansamycin X, and how does it relate to Proansamycin B?
Proansamycin X is a critical intermediate in the biosynthesis of rifamycin B, derived from the linear undecaketide precursor. The dehydratase domain RifDH10 catalyzes the dehydration of a (2S,3S)-2-methyl-3-hydroxyacyl thioester intermediate bound to RifACP10, forming an (E)-2-methyl-2-enoyl undecaketide. Subsequent macrolactamization by the amide synthase RifF isomerizes the double bond to generate Proansamycin X, which cyclizes into rifamycin B . Key methodological approaches include isotopic labeling studies, enzymatic assays, and LC-MS/MS analysis to track intermediate formation.
Q. What experimental techniques are used to validate the stereochemical outcomes of Proansamycin B biosynthesis?
Stereochemical validation relies on NMR spectroscopy (e.g., NOESY for spatial proton-proton correlations) and chiral HPLC to resolve diastereomeric intermediates. For example, RifKR10 and RifDH10 activity on (2R,3R)- and (2S,3S)-substrates can be compared using kinetic assays with synthetic thioester analogs . Structural data from X-ray crystallography of enzyme-substrate complexes further clarify stereospecificity .
Q. How do researchers isolate and characterize Proansamycin B derivatives for structure-activity relationship (SAR) studies?
Fermentation of Amycolatopsis mediterranei under controlled nutrient conditions yields Proansamycin B analogs. Chromatographic techniques (e.g., reverse-phase HPLC) isolate derivatives, while high-resolution mass spectrometry (HR-MS) and tandem MS/MS confirm structural modifications. Bioassays against Mycobacterium tuberculosis assess antimicrobial activity, with IC50 values correlated to substituent groups .
Advanced Research Questions
Q. How can contradictory data on the isomerization of the (E)-2,3-double bond in Proansamycin X be resolved?
Discrepancies in isomerization timing (pre- vs. post-macrolactamization) require comparative studies using time-resolved enzymatic assays and trapping experiments. For instance, quenching RifF-catalyzed reactions at intervals and analyzing intermediates via LC-MS can pinpoint the isomerization step. Computational modeling (MD simulations) of RifF’s active site may also reveal steric or electronic factors favoring cis/trans configurations .
Q. What strategies optimize heterologous expression of the rifamycin PKS for Proansamycin B engineering?
Modular cloning of the rifamycin PKS gene cluster into Streptomyces or E. coli hosts is hindered by post-translational modifications. Solutions include codon optimization, co-expression of phosphopantetheinyl transferases, and fed-batch fermentation to supply methylmalonyl-CoA precursors. LC-HRMS monitors polyketide elongation, while CRISPR-Cas9-mediated gene editing tests domain-swapping effects on product specificity .
Q. How do researchers address low yields of Proansamycin B in wild-type strains, and what statistical frameworks validate process improvements?
Response Surface Methodology (RSM) identifies optimal fermentation parameters (pH, temperature, carbon/nitrogen ratios). DOE (Design of Experiments) models, such as Central Composite Design, quantify factor interactions. ANOVA tests significance, while qPCR of biosynthetic gene clusters correlates transcriptional activity with yield .
Methodological Considerations
Q. What are the limitations of current kinetic models for RifDH10, and how can they be refined?
Existing models often assume steady-state conditions, neglecting substrate inhibition or allosteric effects. Pre-steady-state kinetic assays (stopped-flow spectroscopy) and global fitting to the King-Altman equation improve accuracy. Surface plasmon resonance (SPR) measures binding affinities of unnatural substrates .
Q. How should researchers design controls to distinguish enzyme-catalyzed vs. spontaneous isomerization in Proansamycin X synthesis?
Negative controls include omitting RifF or using heat-denatured enzyme in macrolactamization assays. Positive controls employ synthetic (E)- and (Z)-configured substrates. Reaction monitoring via circular dichroism (CD) detects chiral center formation, while isotopic labeling (e.g., ²H or ¹³C) tracks bond reorganization .
Data Interpretation and Reporting
Q. How can researchers reconcile discrepancies between in vitro enzymatic activity and in vivo Proansamycin B production?
Comparative metabolomics (GC-MS/LC-MS) of wild-type vs. knockout strains identifies competing pathways or regulatory bottlenecks. Flux balance analysis (FBA) models metabolic networks to predict carbon flow, while RT-qPCR validates gene expression under varying conditions .
Q. What statistical methods are recommended for analyzing dose-response data in Proansamycin B bioactivity assays?
Nonlinear regression (e.g., Hill equation) fits dose-response curves, with bootstrapping to estimate 95% confidence intervals for IC50 values. Outlier detection (Grubbs’ test) ensures data robustness, and hierarchical clustering groups analogs by activity profiles .
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